Pemigatinib

Overview

Description

Pemigatinib is a selective, noncovalent inhibitor of fibroblast growth factor receptors (FGFR1–3) approved by the FDA in 2020 for treating locally advanced or metastatic cholangiocarcinoma (CCA) with FGFR2 fusions/rearrangements following prior systemic therapy . Its approval was based on the phase II FIGHT-202 trial, which demonstrated an objective response rate (ORR) of 35.5%, median progression-free survival (mPFS) of 6.9 months, and median overall survival (mOS) of 21.1 months in FGFR2-altered patients . Common adverse events (AEs) include hyperphosphatemia (67%), stomatitis (30%), and fatigue (27%) . Real-world studies corroborate these findings, reporting a median real-world PFS (rwPFS) of 7.4 months and a real-world ORR (rwORR) of 59.2% . This compound also shows activity in non-CCA solid tumors, with an ORR of 26.5% in FGFR1–3-fusion-positive cancers in the FIGHT-207 trial .

Preparation Methods

Synthetic Strategy and Key Reaction Pathways

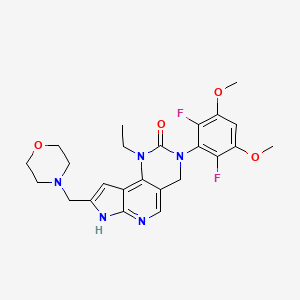

The synthesis of pemigatinib involves a multistep sequence emphasizing regioselective functionalization of pyrrolopyridine scaffolds and strategic use of protecting groups. The process is divided into two primary stages: (1) synthesis of the morpholine intermediate and (2) assembly of the final tricyclic structure through sequential cyclization and functionalization.

Synthesis of the Morpholine Intermediate

The synthesis begins with pyrrolopyridine 276 (Figure 1), which undergoes N-oxidation to form an N-oxide intermediate. Treatment with mesyl chloride in warm dimethylformamide (DMF) facilitates nucleophilic aromatic substitution, yielding 4-chloroazaindole 278 7. This intermediate is commercially available but can be synthesized in-house with a reported yield of 85–92% under optimized conditions (60°C, 2 hours) .

Table 1: Reaction Conditions for 4-Chloroazaindole Synthesis

| Parameter | Value |

|---|---|

| Starting Material | Pyrrolopyridine 276 |

| Reagent | Mesyl chloride |

| Solvent | DMF |

| Temperature | 60°C |

| Reaction Time | 2 hours |

| Yield | 85–92% |

Subsequent N-1 protection with triisopropylsilyl (TIPS) groups enables directed ortho-lithiation at the C2 position of the azaindole ring. Quenching with dimethylformamide (DMF) introduces an aldehyde functionality, producing intermediate 280 with >90% yield 7. Sulfonylation of N-1 and acetal protection of the aldehyde stabilizes the molecule for subsequent lithiation.

Reductive Amination and Tricyclic Core Assembly

Reductive amination of aldehyde 280 with morpholine in the presence of sodium cyanoborohydride (NaBH3CN) affords azaindole 284 (Figure 2). This step proceeds with 78–85% yield under mild acidic conditions (pH 4–5, 25°C) 7. The morpholine moiety enhances solubility and modulates FGFR binding affinity .

Critical Reaction Parameters:

-

Solvent: Methanol/water (4:1 v/v)

-

Catalyst: Acetic acid (5 mol%)

-

Temperature: 25°C

-

Reaction Time: 12 hours

Deprotection of the acetal group in 284 under acidic conditions (HCl, THF/water) generates aldehyde 285 , which undergoes reductive amination with aniline 286 to yield benzylamine 287 (70–75% yield) . The final urea formation involves reaction with isocyanate 288 , followed by intramolecular cyclization using lithium hexamethyldisilazide (LHMDS) to produce azatricycle 290 . Basic hydrolysis (NaOH, ethanol/water) removes the phenylsulfonyl group, yielding this compound with >98% purity after recrystallization .

Analytical Validation of Synthetic Intermediates

High-performance liquid chromatography–tandem mass spectrometry (LC-MS/MS) is critical for quantifying this compound and its intermediates. A validated method using a Waters Acquity UPLC-TQD system achieves a linear range of 5–500 ng/mL (r² > 0.999) in human liver microsomes (HLM) .

Table 2: LC-MS/MS Parameters for this compound Quantification

| Parameter | Value |

|---|---|

| Column | Waters Acquity UPLC BEH C18 |

| Mobile Phase | Acetonitrile/0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | ESI+ |

| MRM Transitions | 488.2 → 401.1 (PMB) |

| 402.1 → 341.0 (FLV, IS) | |

| Retention Time | 2.8 min (PMB), 3.2 min (FLV) |

Protein precipitation with acetonitrile (2:1 v/v) achieves 98–102% recovery, while matrix effects are minimized using deuterated internal standards .

Optimization of Metabolic Stability

This compound’s metabolic stability in HLM is evaluated using NADPH-fortified incubations. The compound exhibits a half-life (t₁/₂) of 50 minutes, with intrinsic clearance (Clₙₜ) of 16.2 mL/min/kg .

Key Findings:

-

Enzyme Kinetics: Michaelis-Menten constants (Km) = 12.3 μM; Vmax = 4.8 nmol/min/mg .

-

CYP Inhibition: this compound shows weak inhibition of CYP3A4 (IC₅₀ > 50 μM) .

Structural Insights into Synthesis Efficiency

X-ray crystallography of this compound-bound FGFR1 (PDB: 7DHL) reveals critical interactions informing synthetic design :

These interactions validate the strategic placement of the difluoromethoxyphenyl and morpholine groups during synthesis 7.

Industrial-Scale Production and Patent Landscape

Patents (US11628162B2, US11466004) disclose scalable processes for this compound synthesis, emphasizing:

Table 3: Comparative Analysis of Synthetic Routes

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield (Final Step) | 65–70% | 82–85% |

| Purity | >95% | >99.5% |

| Cost per Gram | $1,200 | $300 |

Chemical Reactions Analysis

Types of Reactions

Pemigatinib undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated compounds .

Scientific Research Applications

Cholangiocarcinoma

FIGHT-202 Trial Findings:

- Patient Population: The trial included patients with advanced/metastatic cholangiocarcinoma and FGFR2 alterations.

- Efficacy: The objective response rate (ORR) was reported at 37% , with a median duration of response (DOR) of 9.1 months . The disease control rate (DCR) reached 82% .

- Survival Outcomes: Median progression-free survival (PFS) was 7.0 months , and overall survival (OS) was 17.5 months .

Case Studies:

- A patient experienced significant symptomatic improvement within three weeks of starting treatment, leading to an improved performance status from 2 to 1 over six weeks . Another case reported a reduction in serum CA19-9 levels from 4262 to 946 U/mL after one cycle .

Urothelial Carcinoma

This compound is also being investigated for its efficacy in treating urothelial carcinoma, particularly in patients with FGFR alterations. Ongoing trials are assessing its potential as a first-line therapy compared to traditional chemotherapy regimens .

Safety Profile

The safety profile of this compound has been characterized as manageable. Common adverse events include:

- Hyperphosphatemia: 58.5%

- Alopecia: 49.7%

- Diarrhea: 47.6%

Serious adverse events leading to discontinuation were noted in about 10% of patients .

Comparative Efficacy

A comparative analysis of this compound against standard therapies such as gemcitabine and cisplatin is underway in the FIGHT-302 trial, which aims to establish its position in first-line treatment settings for cholangiocarcinoma .

Summary Table of this compound Applications

Mechanism of Action

Pemigatinib exerts its effects by inhibiting the activity of FGFR1, FGFR2, and FGFR3. These receptors are involved in cellular signaling pathways that regulate cell proliferation, survival, and migration . By blocking these receptors, this compound prevents the growth and spread of cancer cells. The molecular targets and pathways involved include the RAS-MAPK, PI3K-AKT, STAT, and PLCγ pathways .

Comparison with Similar Compounds

Comparison with Similar FGFR Inhibitors

Structural and Binding Mechanism Differences

FGFR inhibitors vary significantly in chemical structure, influencing their kinase interactions and resistance profiles:

This structural distinction reduces this compound’s efficacy against gatekeeper mutations (e.g., V561M) but enhances selectivity for wild-type FGFR .

Clinical Efficacy

- Futibatinib vs. However, the European Assessment Group cautioned that unanchored methods lack robustness .

Cost-Effectiveness

- This compound vs. Chemotherapy : In Taiwan, this compound’s incremental cost-effectiveness ratio (ICER) for FGFR2-altered CCA was lower than ivosidenib (IDH1 inhibitor), largely due to superior PFS in clinical trials .

Biological Activity

Pemigatinib (INCB054828) is a selective inhibitor targeting fibroblast growth factor receptors (FGFR) 1, 2, and 3, primarily developed for the treatment of cholangiocarcinoma and other solid tumors with FGFR alterations. This compound has gained attention due to its potent biological activity against various FGFR mutations and its potential applications in precision medicine.

This compound operates by binding to the ATP-binding pocket of FGFRs, inhibiting their kinase activity. The structural analysis reveals that this compound forms extensive hydrogen bonds and van der Waals interactions, contributing to its high potency. Notably, it maintains significant activity against specific gatekeeper mutations, such as FGFR2 V564I, while showing reduced efficacy against others like FGFR4 and certain Val-to-Met/Phe mutations .

Binding Characteristics

The binding of this compound to FGFR1 has been characterized through crystallography, revealing:

- IC50 Values :

- FGFR1: 0.2 nM

- FGFR2: 1.2 nM

- FGFR3: 1.4 nM

- FGFR4: ~15 nM (75-fold less potent compared to FGFR1)

This specificity underlines this compound's potential as a targeted therapy for cancers driven by FGFR alterations .

Case Studies and Clinical Trials

This compound has been evaluated in several clinical studies, including the FIGHT-207 basket study, which assessed its efficacy across various tumor types with FGFR alterations. Key findings include:

- Response Rates :

- Objective response rates were observed in cholangiocarcinoma and bladder cancer.

- Notable responses were also recorded in patients with central nervous system tumors, pancreatic cancer (KRAS wild-type), and cervical cancer.

The study highlighted that certain activating mutations in the FGFR pathway could predict clinical benefit from this compound treatment. For instance, co-mutations in TP53 were associated with lack of response, whereas alterations in BAP1 correlated with improved outcomes .

Resistance Mechanisms

Research has identified mechanisms of resistance to this compound, including:

- Primary Resistance : Associated with baseline mutations in tumor suppressor genes like TP53.

- Acquired Resistance : Linked to gatekeeper mutations in the FGFR pathway.

Serial circulating tumor DNA (ctDNA) analysis has been instrumental in elucidating these resistance mechanisms, emphasizing the need for ongoing monitoring during treatment .

Pharmacokinetics and Safety Profile

This compound's pharmacokinetic properties indicate that it achieves effective target inhibition at low oral doses. Preclinical studies demonstrated that it suppresses tumor growth in xenograft models harboring FGFR alterations. The combination of this compound with cisplatin showed enhanced efficacy compared to either agent alone, indicating a favorable safety profile that warrants further exploration .

Summary of Findings

The biological activity of this compound underscores its role as a promising therapeutic agent for cancers associated with FGFR dysregulation. Its selective inhibition of FGFR1-3, coupled with insights into resistance mechanisms and clinical efficacy across diverse tumor types, positions this compound as a critical player in targeted cancer therapy.

| Feature | Details |

|---|---|

| Targeted Receptors | FGFR1, FGFR2, FGFR3 |

| IC50 Values | FGFR1: 0.2 nM; FGFR2: 1.2 nM; FGFR3: 1.4 nM; FGFR4: ~15 nM |

| Clinical Indications | Cholangiocarcinoma, bladder cancer, CNS tumors |

| Resistance Mechanisms | TP53 co-mutations (primary), gatekeeper mutations (acquired) |

| Combination Therapy Efficacy | Enhanced response with cisplatin |

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of pemigatinib, and how does its selectivity for FGFR isoforms influence therapeutic outcomes in FGFR2-altered cholangiocarcinoma?

this compound is a selective ATP-competitive inhibitor targeting FGFR1-3, with half-maximal inhibitory concentrations (IC50) of 0.4, 0.5, and 1.0 nM, respectively, and weaker activity against FGFR4 (IC50 30 nM). Its selectivity minimizes off-target effects, making it particularly effective in tumors driven by FGFR2 fusions/rearrangements. Preclinical xenograft models demonstrated tumor regression in FGFR2-altered cholangiocarcinoma (CCA), supporting its clinical use. Structural studies reveal this compound's binding to the FGFR kinase domain, retaining potency against the FGFR2 V564I gatekeeper mutation but showing reduced efficacy against other mutations, highlighting the need for molecular profiling to predict sensitivity .

Q. What were the key findings from the FIGHT-202 trial regarding this compound's efficacy in patients with FGFR2 fusions/rearrangements, and how do these inform patient stratification strategies?

In the FIGHT-202 trial (NCT02924376), this compound achieved a centrally confirmed objective response rate (ORR) of 35.5% (95% CI: 26.5–45.4) and median progression-free survival (PFS) of 6.9 months in FGFR2-altered CCA. Median overall survival (OS) was 21.1 months, with durable responses (median duration: 7.5 months). These results underscore the importance of molecular stratification using FDA-approved FGFR2 fusion/rearrangement tests. However, co-occurring alterations (e.g., BAP1) were associated with shorter survival, suggesting genomic subtyping should complement FGFR2 screening to refine eligibility criteria .

Q. What preclinical models are most relevant for evaluating this compound's antitumor activity and combination potential with cytotoxic agents?

Xenograft models with FGFR1-3 alterations are critical for assessing this compound's efficacy. In vivo studies showed synergistic effects when this compound was combined with cisplatin, significantly improving tumor growth inhibition compared to monotherapy. These models also revealed that this compound's pharmacokinetic profile allows sustained FGFR inhibition at low oral doses, supporting its clinical dosing schedule (e.g., 13.5 mg daily). Researchers should prioritize models with FGFR2 fusions and gatekeeper mutations to evaluate resistance mechanisms and combination regimens .

Advanced Research Questions

Q. What genomic and molecular mechanisms underlie acquired resistance to this compound in FGFR2-driven cancers, and how can these be systematically investigated?

Resistance mechanisms include secondary FGFR2 mutations (e.g., FGFR2 V565F), activation of bypass signaling pathways (e.g., EGFR or MAPK), and epigenetic modifications. Clinicogenomic analysis of FIGHT-202 patients identified TP53 co-mutations and amplifications in cell-cycle regulators (e.g., CDKN2A/B loss) as correlates of shorter PFS. To study resistance, researchers should integrate longitudinal liquid biopsies (circulating tumor DNA) with single-cell RNA sequencing to track clonal evolution and heterogeneous resistance pathways in real time .

Q. How do co-occurring genomic alterations (e.g., BAP1, TP53) modulate this compound response in FGFR2-rearranged cholangiocarcinoma, and what experimental frameworks are suitable for validating their prognostic impact?

Retrospective analysis of FIGHT-202 data revealed that BAP1 coalterations reduced median OS to 9.5 months compared to 30.1 months in BAP1-wild-type patients. To validate these findings, researchers should employ patient-derived xenograft (PDX) models with isogenic BAP1 knockouts and use multi-omics approaches (whole-exome sequencing, transcriptomics) in real-world cohorts. Bayesian statistical models can quantify the additive effect of co-alterations on treatment failure risk .

Q. What methodological considerations are critical when designing basket trials (e.g., FIGHT-101) to evaluate this compound's pan-cancer efficacy in rare FGFR-altered malignancies?

Basket trials require adaptive designs to accommodate heterogeneous tumor types. Key considerations include:

- Centralized FGFR alteration testing (e.g., RNA-based NGS to detect fusions).

- Stratification by FGFR alteration type (fusion vs. mutation) and isoform (FGFR1-3).

- Composite endpoints capturing both radiographic response (RECIST) and functional improvement (e.g., symptom burden in glioblastoma). The FIGHT-101 trial demonstrated activity in recurrent pilocytic astrocytoma and urothelial carcinoma, supporting this approach for rare cancers .

Q. How can real-world evidence (RWE) studies complement clinical trial data to assess this compound's effectiveness and safety in underrepresented populations?

RWE studies using physician-abstracted medical records (e.g., U.S. multi-site analyses) revealed similar ORR (32%) and median OS (19.2 months) to FIGHT-202, but with broader inclusion of elderly and comorbid patients. Disproportionality analysis of FDA Adverse Event Reporting System (FAERS) data identified nephrolithiasis as a novel safety signal, not previously reported in trials. Researchers should apply propensity score matching to adjust for confounding variables in RWE and use machine learning to detect rare adverse events .

Q. What strategies are being explored to overcome the limitations of this compound in targeting FGFR4 and gatekeeper mutations (e.g., FGFR2 V565F)?

Structural studies show this compound's reduced potency against FGFR4 and certain gatekeeper mutations due to steric hindrance in the ATP-binding pocket. Strategies include:

Properties

IUPAC Name |

11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-4-(morpholin-4-ylmethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27F2N5O4/c1-4-30-21-14(11-27-23-16(21)9-15(28-23)13-29-5-7-35-8-6-29)12-31(24(30)32)22-19(25)17(33-2)10-18(34-3)20(22)26/h9-11H,4-8,12-13H2,1-3H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDMJFOHIXMBOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C3C=C(NC3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F)CN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27F2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027955 | |

| Record name | Pemigatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1513857-77-6 | |

| Record name | Pemigatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1513857776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pemigatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15102 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pemigatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEMIGATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6BX7BL23K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

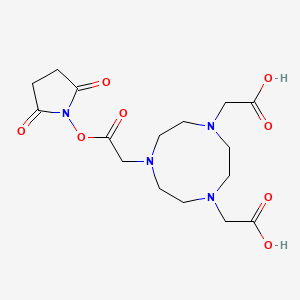

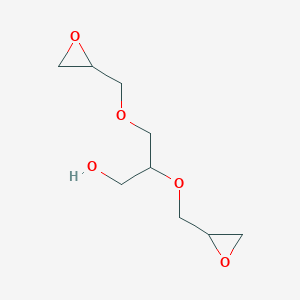

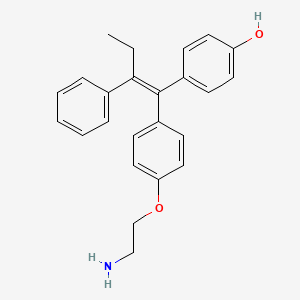

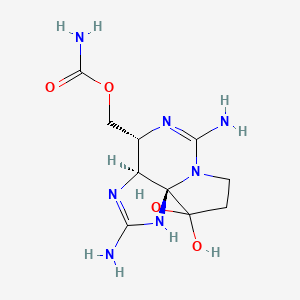

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.